![molecular formula C19H17BrN2O3 B8745965 1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8745965.png)
1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl-isoxazole ring, and a carbamic acid ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent like N-bromosuccinimide (NBS).
Formation of the carbamic acid ester: This can be done by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group and isoxazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways and cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated phenyl group.
Noble gas compounds: Although not structurally similar, they share the characteristic of being studied for unique chemical properties.
Uniqueness
1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C19H17BrN2O3 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-17(18(25-22-12)15-8-10-16(20)11-9-15)21-19(23)24-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,21,23) |
InChI-Schlüssel |
YIZLYJGOEIDGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propane, 2-[(2-chloroethyl)sulfonyl]-2-methyl-](/img/structure/B8745887.png)
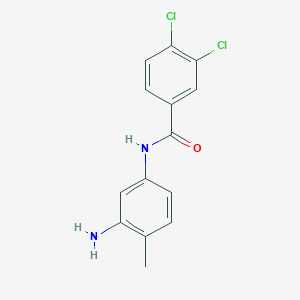
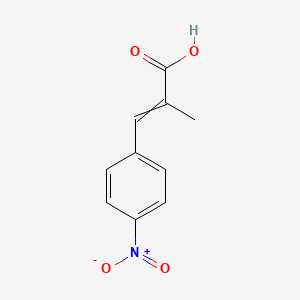
![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B8745907.png)
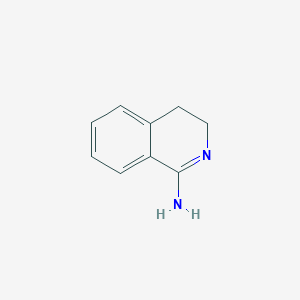
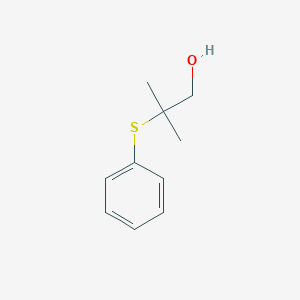
![Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-](/img/structure/B8745941.png)
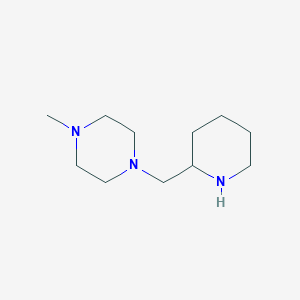

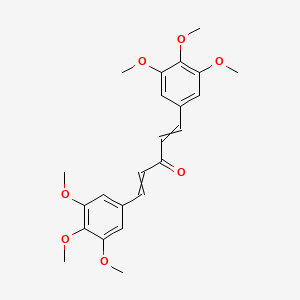
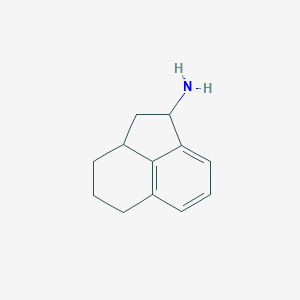
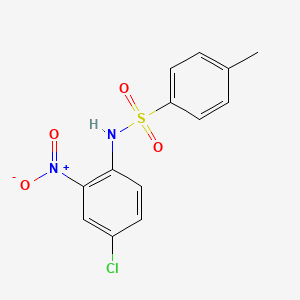
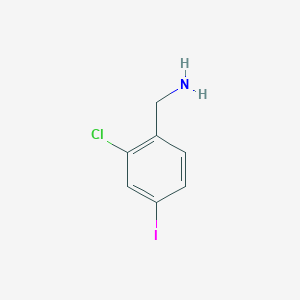
![2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)
